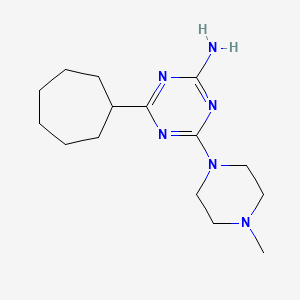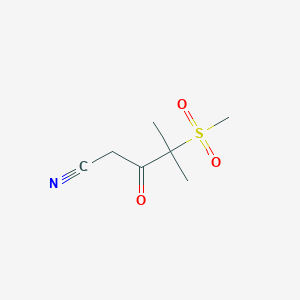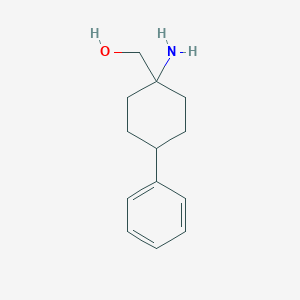
(1-amino-4-phenylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-amino-4-phenylcyclohexyl)methanol, also known as 1-Aminocyclohexanol or 1-ACH, is an organic compound containing a cyclohexane ring and an amino group. It has been studied extensively in the fields of medicinal chemistry, organic synthesis, and biochemistry. 1-ACH has a wide range of applications in scientific research, including in the synthesis of new compounds, in the study of biochemical and physiological processes, and in the development of new drugs.
Applications De Recherche Scientifique
1-ACH has numerous applications in scientific research. It has been used in the synthesis of new compounds, such as pharmaceuticals and other organic molecules. It can also be used as a building block for the synthesis of peptides and other biologically active molecules. In addition, 1-ACH has been used in the study of biochemical and physiological processes, such as the metabolism of drugs, the regulation of gene expression, and the action of hormones. It has also been used in the development of new drugs and in the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 1-ACH is not fully understood. It is believed to interact with certain receptors in the body, such as those involved in the regulation of gene expression, the metabolism of drugs, and the action of hormones. The exact mechanism of action is still being studied, but it is believed to involve the binding of 1-ACH to specific receptors, leading to a change in the activity of the receptor.
Biochemical and Physiological Effects
1-ACH has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to have an effect on the expression of certain genes, as well as on the activity of certain hormones. In addition, 1-ACH has been found to have an effect on the metabolism of certain drugs, as well as on the action of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
1-ACH has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has been found to be relatively safe for use in laboratory experiments. However, 1-ACH has some limitations for laboratory experiments. It is not very soluble in water and is not very stable in the presence of light or air. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Orientations Futures
1-ACH has a wide range of potential future applications. It could potentially be used as a building block for the synthesis of new compounds, such as pharmaceuticals and other organic molecules. It could also be used in the study of biochemical and physiological processes, such as the metabolism of drugs, the regulation of gene expression, and the action of hormones. In addition, 1-ACH could be used in the development of new drugs and in the study of drug-receptor interactions. Finally, 1-ACH could be used in the study of the mechanism of action of various drugs and the development of new drugs.
Méthodes De Synthèse
The synthesis of 1-ACH is achieved by the reaction of 4-phenylcyclohexanol with ammonia and formaldehyde. This reaction is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or phosphoric acid. The reaction is typically carried out at temperatures of up to 80°C. The product of the reaction is 1-ACH, which can be isolated by recrystallization or distillation.
Propriétés
IUPAC Name |
(1-amino-4-phenylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNUQHXUCXOFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-4-phenylcyclohexyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

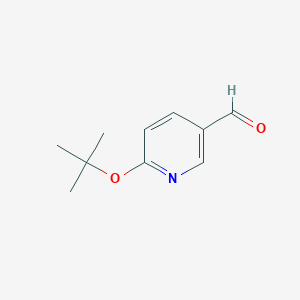

![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)

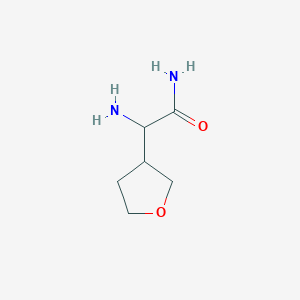
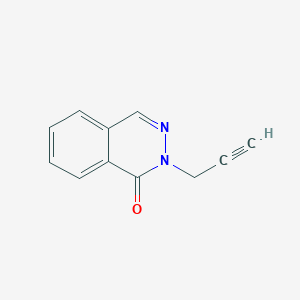
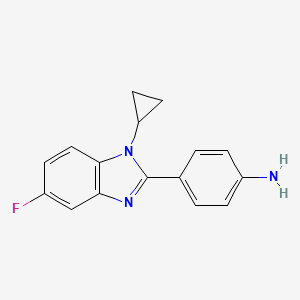
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
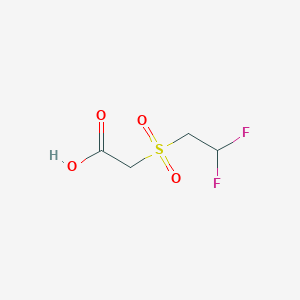
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
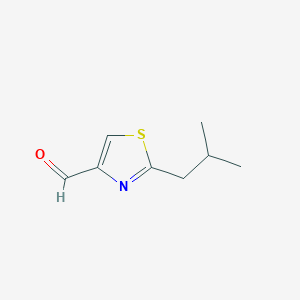
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
